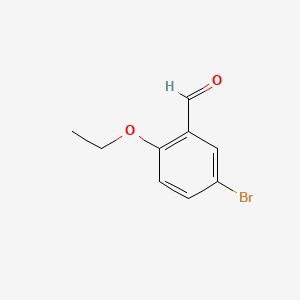

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate involves several key steps, including the nitration of phenols and subsequent reactions to introduce the dioxobutanoate moiety. While specific synthesis pathways for Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate are not directly reported in the available literature, related compounds and methodologies provide insights into potential synthesis strategies. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a process involving cross-coupling reactions and diazotization, could offer analogous steps applicable to the synthesis of Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate by modifying the starting materials and reaction conditions appropriately (Qiu, Gu, Zhang, & Xu, 2009).

Aplicaciones Científicas De Investigación

Environmental Bioremediation

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate is involved in environmental studies, particularly in bioremediation. A study by Bhushan et al. (2000) explores the degradation of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, by Ralstonia sp. SJ98. This bacterium can utilize 3-methyl-4-nitrophenol as its sole carbon and energy source, indicating potential for environmental decontamination and bioremediation of pesticide-contaminated sites (Bhushan et al., 2000).

Chemical Synthesis and Molecular Structures

The compound has relevance in chemical synthesis and molecular structure studies. Wardell et al. (2007) discuss the molecular electronic structures of derivatives prepared from methyl 3-oxobutanoate and nitrophenylhydrazine, which exhibit certain molecular linkages and chains (Wardell et al., 2007). Additionally, Maru and Shah (2013) report a novel synthesis of a derivative from methyl 3-oxobutanoate and its crystal structure, providing insights into its molecular characteristics (Maru & Shah, 2013).

Pharmaceutical Research

In pharmaceutical research, the compound has been used to study various biological activities. For instance, Tahir et al. (2015) investigated the DNA-binding properties and biological activities, including antioxidant and antimicrobial effects, of nitrosubstituted acyl thioureas, a category that includes derivatives of methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate (Tahir et al., 2015).

Agricultural Chemistry

In agricultural chemistry, compounds related to methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate are analyzed for their role in agrochemical formulations. Masunaga et al. (2001) studied the dioxin impurity profile in various agrochemicals, including those related to the compound , highlighting its relevance in environmental and chemical safety studies (Masunaga et al., 2001).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It can be inferred from related compounds that it may involve interactions with various cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to modulate a variety of biological activities, suggesting that multiple pathways could be affected .

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSCKGUZJUBRDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308734 |

Source

|

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

CAS RN |

345617-18-7 |

Source

|

| Record name | methyl 4-(3-nitrophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)